Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate
Description
Properties
Molecular Formula |
C11H9F2NO3 |
|---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
ethyl 3-amino-5,7-difluoro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO3/c1-2-16-11(15)10-8(14)6-3-5(12)4-7(13)9(6)17-10/h3-4H,2,14H2,1H3 |
InChI Key |
XHCXGGGGIMJOCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C(=CC(=C2)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a difluorobenzene derivative, the introduction of an amino group and subsequent esterification can lead to the formation of the desired benzofuran compound. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three reactive moieties:
-
Amino group (-NH2) : Participates in acylation, alkylation, or amidation reactions.
-
Carboxylate ester (-CO2Et) : Undergoes hydrolysis, transesterification, or nucleophilic substitution.
-
Fluorine substituents (5,7-difluoro) : Electron-withdrawing groups that direct electrophilic substitution to positions 2 and 4 of the benzofuran ring.
| Functional Group | Typical Reactions | Example Applications |
|---|---|---|
| Amino (-NH2) | Acylation, alkylation | Drug conjugation, peptide synthesis |
| Carboxylate ester | Hydrolysis, transesterification | Prodrug development, ester cleavage |
| Fluorine (5,7-difluoro) | Electrophilic substitution | Fluorinated analog design, metabolic stability |
Analytical Techniques for Reaction Monitoring
-
NMR spectroscopy : Used to confirm structural integrity and monitor reaction progress (e.g., tracking amino/carboxylate group transformations).
-
HPLC : Employs reverse-phase chromatography to assess purity and isolate intermediates.
-
Mass spectrometry : Identifies molecular ions and fragmentation patterns to validate the compound’s identity.
Reaction Mechanisms and Influencing Factors
-
Electrophilic substitution : Fluorine atoms deactivate the ring, directing substitution to positions 2 and 4. For example, iodination at position 4 (as seen in benzofuran analogs ) could occur under analogous conditions.
-
Nucleophilic attack : The ethyl ester group may undergo hydrolysis under acidic or basic conditions, yielding the carboxylic acid.
Comparison with Structural Analogues
Scientific Research Applications
Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate is a chemical compound featuring a benzofuran ring with amino and carboxylate functional groups, distinguished by two fluorine atoms at the 5 and 7 positions, which can influence its reactivity and biological activity. The ethyl ester group enhances its solubility and potential use in medicinal chemistry. Preliminary studies suggest promising biological activities, especially in pharmacology. This compound has potential in agricultural chemistry as a pesticide or herbicide due to its antimicrobial properties.
Structural Similarity and Activity
This compound stands out due to its dual fluorination and specific functional groups that may enhance its biological activity compared to similar compounds. A comparison with related compounds highlights its unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | Chlorine instead of fluorine | Different halogen may affect reactivity |
| Ethyl 5-amino-benzofuran-2-carboxylate | Lacks fluorine substituents | Simpler structure may lead to different properties |
| Ethyl 3-amino-4-fluorobenzoic acid | Different aromatic ring system | Focuses on benzoic acid rather than benzofuran |
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the cellular level.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuran Derivatives
Physicochemical and Reactivity Differences
- Fluorine vs. Methyl groups, in contrast, enhance lipophilicity, which may improve membrane permeability but reduce solubility.
- Amino Group Position: The 3-amino substitution in the target compound vs. the 2-amino group in the dimethyl analog alters hydrogen-bonding capabilities and steric interactions, influencing binding affinity in biological systems.
- Ring Saturation : The tetrahydrobenzofuran derivative (CAS 1919864-85-9) lacks full aromaticity, reducing conjugation and possibly diminishing photostability or electronic properties critical for applications like OLEDs .
Biological Activity
Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzofuran ring with amino and carboxylate functional groups and two fluorine substituents, influences its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound has the following molecular formula:
- Molecular Formula : C11H10F2N2O2
- Molecular Weight : 240.21 g/mol
The compound features a benzofuran core with specific substitutions that enhance its solubility and reactivity, making it an interesting candidate for drug development.
Preliminary studies indicate that this compound exhibits several biological activities:
- Adenosine A2A Receptor Antagonism : The compound has been identified as a potent antagonist of the adenosine A2A receptor. This receptor plays a crucial role in various neurological functions and is implicated in disorders such as Parkinson's disease and depression. Antagonizing this receptor can enhance dopaminergic signaling, which is beneficial in treating motor dysfunctions associated with these conditions .
- Inhibition of Hepatitis C Virus (HCV) Replication : Similar compounds have shown promise as non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase (RdRp). The binding affinity of this compound to RdRp could be explored further to assess its potential as an antiviral agent .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific biological targets. For example, studies have shown that structurally related compounds can effectively inhibit HCV RdRp activity, suggesting that this compound may exhibit similar properties .
Case Studies
- Neuroprotective Effects : In a study investigating the neuroprotective properties of benzofuran derivatives, this compound was found to exhibit significant protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases .
- Antidepressant Activity : Research indicates that adenosine A2A receptor antagonists can possess antidepressant-like effects. The efficacy of this compound in animal models of depression could provide insights into its therapeutic potential .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | Chlorine instead of fluorine | Different halogen may affect reactivity |
| Ethyl 5-amino-benzofuran-2-carboxylate | Lacks fluorine substituents | Simpler structure may lead to different properties |
| Ethyl 3-amino-4-fluorobenzoic acid | Different aromatic ring system | Focuses on benzoic acid rather than benzofuran |
This compound stands out due to its dual fluorination and specific functional groups that may enhance its biological activity compared to similar compounds.
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step processes:
Core formation : Construct the benzofuran ring via cyclization of halogenated precursors. For example, fluoro-substituted benzofuran cores can be synthesized using Pd-catalyzed C–H activation or cyclocondensation of fluorophenols with α-ketoesters .
Amino and ester functionalization : Introduce the 3-amino group via nucleophilic substitution or reductive amination, followed by esterification using ethyl chloroformate or transesterification .
Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to enhance yield and purity. For fluorinated derivatives, anhydrous conditions and inert atmospheres are critical to prevent defluorination .
Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound, and what are key spectral markers?
Answer:
- 1H/13C NMR :
- The ethyl ester group appears as a triplet (δ ~1.3 ppm, CH3) and quartet (δ ~4.3 ppm, CH2) in 1H NMR. In 13C NMR, the carbonyl (C=O) resonates at δ ~165–170 ppm.
- Fluorine atoms induce splitting patterns in aromatic protons (5,7-difluoro substitution splits signals into doublets or triplets). The 3-amino group shows a broad singlet at δ ~5–6 ppm in DMSO-d6 .
- IR : Stretching vibrations for C=O (ester) at ~1720 cm⁻¹, N–H (amine) at ~3300–3500 cm⁻¹, and C–F at ~1100–1250 cm⁻¹ confirm functional groups .
Q. What role does fluorination at the 5,7-positions play in the compound’s reactivity and stability?
Answer:
- Electron-withdrawing effects : Fluorine increases the electrophilicity of the benzofuran core, facilitating nucleophilic aromatic substitution (e.g., amination) but may reduce stability under basic conditions due to potential C–F bond cleavage.
- Steric and electronic tuning : The 5,7-difluoro pattern enhances intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystallographic studies, as observed in analogous fluorinated benzofurans .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments, particularly for regioisomers or tautomers?
Answer:
- Single-crystal X-ray diffraction : Determine absolute configuration and bond lengths/angles. For example, in analogous compounds, the benzofuran ring planarity (mean deviation <0.01 Å) and hydrogen-bonding motifs (e.g., O–H···O dimers) confirm substitution patterns .
- SHELX refinement : Use programs like SHELXL to model disorder or twinning. The R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability. Compare with density functional theory (DFT)-optimized geometries for validation .
Q. How should researchers address contradictory spectroscopic or bioactivity data across studies?
Answer:
- Multi-technique validation : Cross-check NMR/IR with high-resolution mass spectrometry (HRMS) and X-ray data. For example, discrepancies in 13C NMR shifts (e.g., δ 165 vs. 170 ppm for C=O) may arise from solvent effects or protonation states .
- Bioactivity context : Re-evaluate assay conditions (e.g., solvent polarity, cell-line specificity). Fluorinated benzofurans often show pH-dependent solubility, impacting IC50 values in enzymatic assays .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes in drug discovery?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity.
- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the 3-amino group’s lone pair may participate in charge-transfer complexes, as seen in related benzofuran derivatives .
Q. What strategies mitigate challenges in crystallizing fluorinated benzofuran derivatives?
Answer:
- Solvent screening : Use mixed solvents (e.g., benzene/ethyl acetate) to balance polarity. Fluorine’s hydrophobicity often necessitates slow evaporation at low temperatures.
- Additives : Introduce co-formers (e.g., carboxylic acids) to promote hydrogen-bonded dimers, as demonstrated in 2-(5-fluoro-benzofuran) acetic acid crystals .
Methodological Tables
Q. Table 1. Key Spectral Markers for this compound
| Technique | Key Peaks | Interpretation |
|---|---|---|
| 1H NMR | δ 1.3 (t), 4.3 (q) | Ethyl ester CH3 and CH2 |
| δ 6.8–7.2 (m) | Aromatic protons (J = 8–10 Hz for F coupling) | |
| 13C NMR | δ 165–170 (C=O) | Ester carbonyl |
| IR | 1720 cm⁻¹ (C=O), 3300–3500 cm⁻¹ (N–H) | Functional group confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
